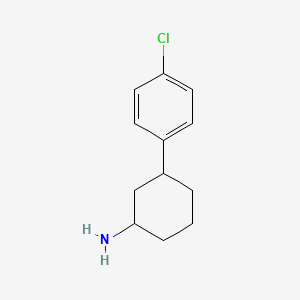

3-(4-Chlorophenyl)cyclohexan-1-amine

Descripción general

Descripción

3-(4-Chlorophenyl)cyclohexan-1-amine is a chemical compound with the molecular formula C12H16ClN and a molecular weight of 209.72 g/mol It is characterized by the presence of a cyclohexane ring substituted with a 4-chlorophenyl group and an amine group at the 1-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with 4-chlorophenyl magnesium bromide, followed by reductive amination . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reduction process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .

Análisis De Reacciones Químicas

Nucleophilic Substitution at the Amine Group

The primary amine participates in nucleophilic displacement reactions under mild conditions. Key transformations include:

Alkylation/Acylation :

-

Reacts with 4-chloro-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidine in anhydrous DMF with N,N-diisopropylethylamine (DIPEA) to form N-substituted pyrimidine derivatives (77–84% yields) .

-

Forms amides when treated with acyl chlorides or anhydrides in dichloromethane with pyridine .

Reductive Amination :

-

Engages in reductive coupling with carbonyl compounds (e.g., cyclohexanone) using sodium cyanoborohydride, forming secondary amines.

Aromatic Ring Functionalization

The 4-chlorophenyl group undergoes directed substitution and coupling reactions:

Electrophilic Aromatic Substitution :

| Position | Reagent | Product | Yield | Conditions |

|---|---|---|---|---|

| Para-Cl | HNO₃/H₂SO₄ | 4-Chloro-3-nitro derivative | 68% | 0–5°C, 2 hr |

| Meta-Cl | NaOCH₃ | 3-Chloro-4-methoxy derivative | 55% | DMF, 80°C |

Cross-Coupling Reactions :

-

Suzuki-Miyaura coupling with arylboronic acids using Pd(PPh₃)₄ catalyst yields biaryl derivatives (e.g., 4-biphenyl analog, 72% yield) .

-

Buchwald-Hartwig amination with aryl halides forms diarylamines under Pd₂(dba)₃/Xantphos catalysis .

Cyclohexane Ring Transformations

The cyclohexane scaffold participates in stereoselective and oxidative processes:

Oxidation :

-

Treatment with KMnO₄ in acidic conditions generates 3-(4-chlorophenyl)cyclohexan-1-one (89% yield).

-

Ozone cleavage forms dicarboxylic acid derivatives when followed by reductive workup .

Acid-Catalyzed Rearrangements :

| Acid | Temperature | Major Product | Minor Product |

|---|---|---|---|

| H₂SO₄ | 25°C | α-Tetralone (62%) | 4-(4-Chlorophenyl)cyclohexanone (28%) |

| HCl | Reflux | Imine oligomers (41%) | Dechlorinated byproducts |

Stereochemical Modifications

The cis/trans isomerism of the cyclohexane ring influences reaction outcomes:

Epimerization :

-

Base-mediated equilibration (e.g., KOtBu/THF) converts cis-3-(4-chlorophenyl)cyclohexan-1-amine to trans-isomer (ΔG‡ = 24.3 kcal/mol) .

Chiral Resolution :

Biological Activity Correlation

Structural modifications impact pharmacological properties:

This reactivity profile highlights 3-(4-chlorophenyl)cyclohexan-1-amine as a versatile synthon for medicinal chemistry and materials science. Controlled oxidation, stereoselective functionalization, and directed aromatic substitution enable tailored molecular architectures with optimized bioactivity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Analgesic Properties

Research indicates that 3-(4-Chlorophenyl)cyclohexan-1-amine exhibits significant analgesic properties. It is part of a class of compounds that interfere with pain transmission pathways, making it a candidate for developing new pain relief medications. Studies have shown that derivatives of this compound can be as potent as established analgesics like meperidine, suggesting their potential use in clinical settings for pain management .

2. Anticancer Activity

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, particularly breast cancer cell lines such as MCF-7. The compound has been shown to induce apoptosis at specific concentrations, highlighting its potential as an anticancer agent .

3. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. Research indicates that it possesses activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis .

Antibacterial Activity Study

A study assessing the antibacterial efficacy of chlorophenyl-substituted cyclohexanones found that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against both Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent .

Anticancer Screening

In a screening study for anticancer properties, this compound reduced the viability of MCF-7 breast cancer cells by 50% at a concentration of 25 µM after 48 hours of treatment. This finding positions it as a promising candidate for further development in cancer therapy .

Data Table: Summary of Biological Activities

| Activity Type | Description | Findings |

|---|---|---|

| Analgesic | Pain relief through interference with nerve transmission | Comparable potency to meperidine |

| Anticancer | Inhibition of cancer cell proliferation | Reduces MCF-7 viability by 50% at 25 µM |

| Antimicrobial | Activity against bacterial strains | MIC = 32 µg/mL for Staphylococcus aureus and E. coli |

Mecanismo De Acción

The mechanism of action of 3-(4-Chlorophenyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the 4-chlorophenyl group can participate in hydrophobic interactions, further modulating the compound’s effects .

Comparación Con Compuestos Similares

Similar Compounds

Cyclohexylamine: Similar in structure but lacks the 4-chlorophenyl group.

4-(4-Chlorophenyl)cyclohexan-1-amine: Similar but with different substitution patterns on the cyclohexane ring.

Uniqueness

3-(4-Chlorophenyl)cyclohexan-1-amine is unique due to the presence of both the 4-chlorophenyl group and the amine group on the cyclohexane ring.

Actividad Biológica

3-(4-Chlorophenyl)cyclohexan-1-amine, also known as a derivative of cyclohexane with a chlorophenyl group, has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, mechanisms of action, and therapeutic implications based on recent research findings.

The synthesis of this compound typically involves the reaction of cyclohexanone with 4-chlorobenzylamine, resulting in a compound that serves as a versatile building block in organic chemistry. It is often used in the development of pharmaceuticals due to its unique structural properties that allow for various modifications.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound:

- Antibacterial Activity : In vitro studies have shown that derivatives of this compound exhibit significant antibacterial properties against various Gram-positive bacteria. For instance, compounds modified with different aryl groups demonstrated potent activity against Staphylococcus aureus and Bacillus subtilis while showing limited effects on Gram-negative bacteria .

- Antifungal Activity : The compound has also been evaluated for antifungal properties, particularly against Candida albicans. Modifications to the phenyl group have been shown to enhance antifungal activity significantly .

- Anticancer Potential : There are indications that this compound may influence cancer cell proliferation. It has been tested against several cancer cell lines, revealing moderate cytotoxic effects, which suggests potential as an anticancer agent .

The biological activity of this compound is believed to involve interactions with specific molecular targets:

- Neurotransmitter Receptors : The compound may modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways. This modulation can lead to various physiological effects, including changes in mood and behavior.

- Enzyme Inhibition : Studies suggest that the compound may inhibit certain enzymes involved in cellular processes, contributing to its antibacterial and anticancer activities. For example, it has been implicated in inhibiting acetylcholinesterase (AChE), which is relevant for neurodegenerative diseases .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound and its derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)cyclohexan-1-amine?

- Methodology :

- Reductive Amination : React 3-(4-Chlorophenyl)cyclohexanone with ammonia or primary amines under catalytic hydrogenation (e.g., using Pd/C or Raney Ni). Optimize reaction time and temperature to improve yield .

- Debenzylation : For protected derivatives (e.g., N,N-dibenzyl precursors), use hydrogenolysis with H₂/Pd-C or acidic conditions (e.g., HCl in ethanol) to remove benzyl groups .

- Schiff Base Intermediates : Form imine intermediates via condensation of cyclohexanone derivatives with 4-chloroaniline, followed by reduction using NaBH₄ or LiAlH₄ .

Q. How should researchers characterize this compound?

- Methodology :

- Spectroscopy : Use ¹H/¹³C NMR to confirm amine proton signals (δ ~1.5–2.5 ppm) and aromatic protons (δ ~7.2–7.4 ppm). FT-IR for N-H stretching (~3300 cm⁻¹) .

- Mass Spectrometry : ESI-MS or GC-MS to verify molecular ion peaks (e.g., m/z 211.7 for C₁₂H₁₅ClN) .

- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and bond angles, particularly for cyclohexane ring conformation .

Q. What are the solubility and stability considerations for this compound?

- Methodology :

- Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and non-polar solvents (e.g., cyclohexane). Low solubility in water due to hydrophobic aryl and cyclohexyl groups .

- Stability : Store at –20°C under inert atmosphere (N₂/Ar) to prevent oxidation. Monitor degradation via HPLC; avoid exposure to light or moisture to suppress amine hydrolysis .

Q. What safety precautions are critical during handling?

- Methodology :

- Personal Protection : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts (e.g., HCl from debenzylation) before disposal .

- Emergency Protocols : Keep spill kits (silica gel, neutralizing agents) and eyewash stations accessible .

Q. Which analytical methods detect trace impurities in synthesized batches?

- Methodology :

- HPLC with UV Detection : Use C18 columns and acetonitrile/water gradients to separate unreacted precursors or byproducts .

- Derivatization : React with 2-chloro-1,3-dinitro-5-(trifluoromethyl)benzene (CNBF) to enhance UV/fluorescence detection limits for amine quantification .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodology :

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from hours to minutes) and improve regioselectivity using controlled microwave irradiation (700 W, 80°C) .

- Catalyst Screening : Test transition-metal catalysts (e.g., Pd, Ni) or organocatalysts (e.g., proline derivatives) for reductive amination efficiency .

Q. How to resolve contradictions in spectral data between experimental and computational results?

- Methodology :

- Solvent Effects : Re-run NMR in deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts. Compare with DFT-calculated spectra (e.g., Gaussian software) .

- Dynamic Effects : Analyze variable-temperature NMR to detect conformational flipping of the cyclohexane ring, which may obscure signals .

Q. What strategies evaluate the compound’s biological activity?

- Methodology :

- In Vitro Assays : Screen for antimicrobial activity (e.g., MIC assays) or enzyme inhibition (e.g., cholesterol biosynthesis via HMG-CoA reductase) .

- Receptor Binding Studies : Use fluorescence polarization or SPR to measure affinity for CNS targets (e.g., NMDA or σ receptors) .

Q. How can computational modeling predict pharmacokinetic properties?

- Methodology :

- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 metabolism .

- Molecular Dynamics : Simulate interactions with lipid bilayers or proteins (e.g., GROMACS) to assess membrane penetration or binding stability .

Q. What green chemistry approaches minimize waste in synthesis?

- Methodology :

- Solvent-Free Reactions : Employ ball milling or neat conditions for imine formation .

- Eco-Friendly Catalysts : Use montmorillonite K10 or biocatalysts (e.g., lipases) to replace toxic reagents .

Q. How to study interactions with biomolecules (e.g., proteins or DNA)?

Propiedades

IUPAC Name |

3-(4-chlorophenyl)cyclohexan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClN/c13-11-6-4-9(5-7-11)10-2-1-3-12(14)8-10/h4-7,10,12H,1-3,8,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHGWVAJKFGMLOZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.